Sodium sulfate decahydrate

Descripción

Historical Context of Hydrate (B1144303) Research and Discovery of Mirabilite

The discovery of sodium sulfate (B86663) decahydrate (B1171855) is credited to the German-Dutch chemist and alchemist Johann Rudolf Glauber in 1625. unacademy.comwikipedia.orgtestbook.com He found the compound in Austrian spring water and named it "sal mirabilis," which translates to "miraculous salt," due to its medicinal properties. unacademy.comthechemicalengineer.com The naturally occurring mineral form of sodium sulfate decahydrate is known as mirabilite. wikipedia.orgunacademy.comtestbook.com Glauber's work with this salt, which later became known as "Glauber's salt," was a significant contribution to the early understanding of salts and their hydrated forms. wikipedia.orgthechemicalengineer.com His investigations went beyond simple observation; he was one of the first to produce concentrated hydrochloric acid and developed improved methods for manufacturing nitric acid. wikipedia.orgthechemicalengineer.com

Mirabilite is an evaporite mineral, forming from sodium sulfate-rich brines in saline springs and playa lakes. wikipedia.orgle-comptoir-geologique.com It is often found in association with other minerals like gypsum, halite, thenardite, trona, glauberite, and epsomite. wikipedia.orgrockidentifier.com A notable characteristic of mirabilite is its instability in dry air, where it readily dehydrates and transforms into the anhydrous form, thenardite (Na₂SO₄), a white powder. wikipedia.orgrockidentifier.com This process is reversible, as thenardite can absorb water to reform mirabilite. wikipedia.orgrockidentifier.com

Academic Significance in Hydrate Chemistry and Material Science

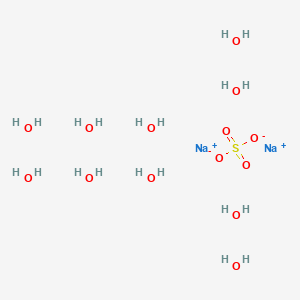

This compound holds a significant place in the study of hydrate chemistry. Its crystal structure consists of [Na(OH₂)₆]⁺ ions with an octahedral molecular geometry. wikipedia.org These octahedra are linked by sharing edges, with eight of the ten water molecules directly bonded to the sodium ions and the remaining two held interstitially through hydrogen bonds to the sulfate anions. wikipedia.org This arrangement gives crystalline this compound an unusual property among hydrated salts: a measurable residual entropy at absolute zero, which is attributed to its ability to distribute water more rapidly than most other hydrates. wikipedia.org

The study of its phase transitions, particularly between the decahydrate and anhydrous forms, is of fundamental importance. researchgate.netpublicationslist.org Research has also identified a highly metastable heptahydrate form (Na₂SO₄·7H₂O), which has a different three-dimensional bonded network compared to the one-dimensional chains found in the decahydrate. nih.gov This structural difference explains the reconstructive nature of the transformation between these two hydrated states. nih.gov

In material science, this compound is recognized for its potential in thermal energy storage (TES). cip.com.cnresearchgate.net This is due to its suitable phase change temperature of around 32.4 °C and a high latent heat of fusion. cip.com.cn However, its practical application is hindered by issues such as significant subcooling (delay in freezing below its melting point) and phase separation upon melting. cip.com.cnaip.org A significant portion of research in this area focuses on overcoming these challenges.

Overview of Major Research Domains for this compound

The unique properties of this compound have led to its investigation across several major research domains:

Thermal Energy Storage (TES): A primary focus of current research is its application as a phase change material (PCM) for storing thermal energy. cip.com.cnornl.govijmrsetm.com Studies are aimed at improving its performance by addressing the problems of subcooling and phase separation. cip.com.cnnih.gov This includes the development of composite materials by incorporating additives like borax (B76245) as a nucleating agent to reduce subcooling, and various polymers to prevent phase separation. researchgate.netnih.govresearchgate.net Researchers are also exploring eutectic mixtures with other salts to modify the melting point for specific applications, such as cold storage. researchgate.netornl.gov

Crystallization and Phase Transition Studies: The fundamental processes of crystallization and phase transitions of this compound remain an active area of research. researchgate.netresearchgate.net Scientists are investigating the kinetics of crystal growth and the influence of various factors like supersaturation and the presence of seed crystals. researchgate.netresearchgate.net Understanding these mechanisms is crucial not only for its application in TES but also for explaining its role in the weathering of building materials. publicationslist.orgresearchgate.net The crystallization pressure exerted by the formation of this compound within the pores of materials like stone can be substantial, leading to damage. researchgate.net

Geological and Environmental Science: The formation and transformation of mirabilite in natural environments are of interest to geologists and environmental scientists. utah.govutah.gov The presence of mirabilite mounds near saline lakes provides insights into local hydrogeology and mineral precipitation processes. utah.govutah.gov The dehydration of mirabilite to thenardite and its rehydration are significant factors in the geochemistry of saline environments. Furthermore, the conditions under which mirabilite forms on Earth are being studied as potential analogues for geologic processes on other planets, such as Mars. utah.gov

Structure

2D Structure

Propiedades

IUPAC Name |

disodium;sulfate;decahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4S.10H2O/c;;1-5(2,3)4;;;;;;;;;;/h;;(H2,1,2,3,4);10*1H2/q2*+1;;;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIJVJUOQBWMIM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H20Na2O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228003 | |

| Record name | Disodium sulfate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Sulfuric acid sodium salt (1:2), hydrate (1:10) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7727-73-3 | |

| Record name | Sodium sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid sodium salt (1:2), hydrate (1:10) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium sulfate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid sodium salt (1:2), hydrate (1:10) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YPR65R21J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Crystallographic and Structural Investigations of Sodium Sulfate Decahydrate

Advanced Spectroscopic and Diffractional Characterization

The detailed structural analysis of sodium sulfate (B86663) decahydrate (B1171855), also known as Glauber's salt or mirabilite, relies on a suite of advanced analytical techniques. These methods provide in-depth information on its crystal lattice, the behavior of its water molecules, and its transformation between different hydration states.

Neutron Diffraction Studies of Crystal Structure and Deuterated Analogues

Neutron diffraction is a powerful technique for elucidating the complete crystal structure of hydrated compounds, as it can precisely locate the positions of hydrogen atoms, which is a significant challenge for X-ray diffraction. Early single-crystal X-ray methods determined the unit cell dimensions and space group, but a single-crystal neutron diffraction study by Levy and Lisensky in 1978 provided accurate positions for the hydrogen atoms. ucl.ac.ukiucr.org This redetermination quantitatively verified the disordered nature of hydrogen atom sites, which had been postulated as the source of the compound's zero-point entropy. osti.gov

The crystal structure consists of chains of sodium ions coordinated with water molecules. iucr.org Hydrogen bonds link the sulfate oxygen atoms and the water molecules, creating a complex three-dimensional network. iucr.org

To improve the quality of diffraction data, studies frequently employ deuterated analogues (Na₂SO₄·10D₂O). ucl.ac.uknih.gov The hydrogen atom has a large incoherent neutron scattering cross-section, which creates high background noise. ucl.ac.uknih.gov By replacing hydrogen with deuterium, which has a much smaller incoherent cross-section, a better signal-to-noise ratio is achieved, enabling more precise structural refinements. ucl.ac.uknih.gov

High-resolution neutron powder diffraction studies on Na₂SO₄·10D₂O have provided detailed structural data across a wide range of temperatures, from 4.2 K to 300 K. ucl.ac.uk These investigations have refined the monoclinic crystal structure (space group P2₁/c) and revealed temperature-dependent changes in the occupancies of deuterons within the orientationally disordered water molecules coordinated to the sodium ions. ucl.ac.uk Interestingly, one such study did not observe the sulfate disorder that had been reported previously by Levy and Lisensky. ucl.ac.uk

Table 1: Crystallographic Data for Deuterated Sodium Sulfate Decahydrate (Na₂SO₄·10D₂O)

Unit cell parameters for Na₂SO₄·10D₂O at various temperatures, as determined by neutron powder diffraction. ucl.ac.uk Data corresponds to a slowly cooled sample.

| Parameter | Value at 4.2 K | Value at 300 K |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 11.44214 | 11.51472 |

| b (Å) | 10.34276 | 10.36495 |

| c (Å) | 12.75486 | 12.84651 |

| β (°) | 107.847 | 107.7543 |

| Volume (ų) | 1436.794 | 1460.20 |

X-ray Diffraction Analysis of Hydration States

X-ray diffraction (XRD) is a crucial technique for identifying the specific crystalline phases of sodium sulfate and for monitoring its transformations between different hydration states. tue.nl The common stable forms are the decahydrate (mirabilite, Na₂SO₄·10H₂O) and the anhydrous form (thenardite, Na₂SO₄). acs.orgacs.org However, metastable phases, such as the heptahydrate (Na₂SO₄·7H₂O), can also be observed under specific conditions. tue.nlacs.org

By using XRD under controlled temperature and relative humidity (RH), researchers can directly observe the phase transitions. tue.nlresearchgate.net For instance, XRD patterns recorded over time show the conversion of mirabilite into thenardite as a one-to-one process when humidity is lowered. tue.nl The diffraction patterns clearly distinguish between the phases, with the peaks corresponding to mirabilite decreasing in intensity while peaks for thenardite emerge and grow. tue.nl Such experiments have shown that this dehydration is a true solid-state reaction that can proceed without the initial phase dissolving. researchgate.net

Time-resolved XRD experiments are particularly useful for studying the kinetics of hydration and dehydration. geoscienceworld.org These studies monitor the changes in diffraction peak intensities to quantify the abundance of each phase as a function of changing environmental conditions, such as temperature and humidity. geoscienceworld.org This method has been used to investigate not only the Na₂SO₄-H₂O system but also more complex sulfate systems, revealing the formation of new hydrated phases at low temperatures. geoscienceworld.org

Raman Spectroscopy for Structural Identification and Phase Monitoring

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules, making it highly effective for identifying different phases of sodium sulfate and monitoring their transformations in situ. tue.nltudelft.nl The various forms of sodium sulfate—solution, decahydrate (mirabilite), heptahydrate, and anhydrous (thenardite)—each possess distinct Raman spectral signatures. acs.orgacs.org

The most prominent feature in the Raman spectrum of sodium sulfate is the symmetric stretching mode (ν₁) of the sulfate ion (SO₄²⁻). acs.org The position of this peak is sensitive to the hydration state of the crystal. During the drying of a sodium sulfate solution, the transition through different hydration states can be tracked by observing shifts in this ν₁ peak. acs.orgacs.org

Table 2: Characteristic Raman Peak (ν₁ of SO₄²⁻) for Different Sodium Sulfate Phases

The central wavelength of the primary sulfate vibrational mode used to identify different hydration states. acs.orgacs.org

| Phase | Description | Key Spectral Feature |

|---|---|---|

| Solution | Aqueous Na₂SO₄ | Peak for ν₁ mode of SO₄²⁻ |

| Heptahydrate | Metastable hydrate (B1144303) (Na₂SO₄·7H₂O) | Identified as an intermediate between solution and mirabilite. acs.org |

| Mirabilite | Decahydrate (Na₂SO₄·10H₂O) | Distinct peak for ν₁ mode of SO₄²⁻. acs.orgacs.org |

| Thenardite | Anhydrous (Na₂SO₄) | Shifted peak for ν₁ mode of SO₄²⁻ compared to hydrated forms. acs.orgacs.org |

| Mixed Phase | Coexistence of mirabilite and thenardite | A broadened ν₁ band that can be deconvoluted into components from both phases. acs.org |

Combined studies using Raman spectroscopy and XRD have confirmed that during dehydration under certain conditions, no other crystalline phases like the heptahydrate appear, indicating a direct conversion from mirabilite to thenardite. tue.nl Remote Raman spectroscopy has also been successfully combined with other techniques, such as shortwave infrared (SWIR) spectral imaging, to monitor and identify the various hydration states of sodium sulfate from a distance, which has applications in fields like heritage conservation. acs.orgspectroscopyonline.com

Phase Transitions and Thermodynamic Equilibria

Reversible Hydration and Dehydration Processes

The hydration and dehydration of sodium sulfate (B86663) are reversible processes involving the uptake and loss of water molecules from its crystal structure. vaia.comgeoscienceworld.org The most common hydrated form is sodium sulfate decahydrate (B1171855), also known as mirabilite. collegedunia.comatamanchemicals.com Upon heating or exposure to dry conditions, it loses its ten water molecules to form the anhydrous salt, thenardite. vaia.combrainly.com This process is endothermic, requiring heat to proceed. vaia.com Conversely, when exposed to high humidity, anhydrous thenardite can reabsorb water and revert to the decahydrate form. vaia.com

The transformation between mirabilite (Na₂SO₄·10H₂O) and thenardite (Na₂SO₄) is a key feature of the sodium sulfate system. copernicus.orgosti.gov Mirabilite is the stable phase at temperatures below 32.4°C in the presence of water, while thenardite is stable above this temperature. ugr.espsu.eduresearchgate.net The transformation from mirabilite to thenardite involves the release of its water of crystallization. wikipedia.org This transition is not always a direct solid-to-solid conversion and can proceed through an intermediate amorphous phase. ugr.es

The reverse process, the hydration of thenardite to mirabilite, can occur when the relative humidity rises above a certain threshold. psu.edu This hydration process can be rapid and is a significant factor in the material damage caused by sodium sulfate crystallization in porous materials. publicationslist.org The transformation from thenardite to mirabilite has been observed to occur gradually in the absence of liquid water. publicationslist.org

The phase transitions of sodium sulfate are intricately linked to both relative humidity (RH) and temperature. researchgate.netbelspo.be The equilibrium between mirabilite and thenardite is particularly sensitive to these factors. At 25°C, the transformation of thenardite to mirabilite occurs at a relative humidity of 80.7%. osti.govtue.nl Below this RH, mirabilite will dehydrate to thenardite. tue.nl

The stability of mirabilite is confined to a specific range of relative humidity. For instance, at 25°C, mirabilite is stable between 80.7% and 93.5% RH. tue.nl Below 80.7% RH, it dehydrates, and above 93.5% RH, it will dissolve. tue.nl The rate of these transformations is also influenced by the magnitude of the difference between the ambient RH and the equilibrium RH. tue.nl It has been noted that direct irradiation can accelerate the dehydration kinetics of mirabilite. ugr.es

| Condition | Relative Humidity (%) | Transformation |

|---|---|---|

| > 80.7% | 80.7 | Thenardite hydrates to Mirabilite |

| < 80.7% | 80.7 | Mirabilite dehydrates to Thenardite |

Polymorphic Transformations and Metastable Phases

In addition to the stable mirabilite and thenardite phases, sodium sulfate can form several metastable phases under specific conditions. These phases are less stable and can transform into more stable forms over time.

Sodium sulfate heptahydrate (Na₂SO₄·7H₂O) is a highly metastable intermediate phase that can form during the crystallization of aqueous sodium sulfate solutions, particularly at low temperatures. acs.orgcore.ac.uknih.govua.es Its existence has been confirmed through in-situ single-crystal X-ray diffraction. acs.orgcore.ac.uknih.gov The crystal structure of the heptahydrate reveals that each sodium cation is octahedrally coordinated to water molecules. acs.orgcore.ac.uknih.govresearchgate.net This arrangement forms a three-dimensional hydrogen-bonded network, which is structurally distinct from the one-dimensional chains found in mirabilite. acs.orgcore.ac.uknih.govresearchgate.net This significant structural difference accounts for the reconstructive nature of the transformation between the heptahydrate and mirabilite. acs.orgcore.ac.uknih.govresearchgate.net

The heptahydrate has a tetragonal unit cell. psu.edu Gravimetric analysis and cell dimensions have confirmed the heptahydrate composition. psu.edu

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Unit Cell Parameter (a) | 7.1668 Å |

| Unit Cell Parameter (c) | 22.2120 Å |

| Cell Volume | 1140.9 ų |

| Space Group | I4₁/a |

| Crystallographic Density | 1.561 g/cm³ |

A previously unknown hydrate (B1144303), sodium sulfate octahydrate (Na₂SO₄·8H₂O), has been identified under high-pressure conditions. acs.orgcore.ac.uknih.govresearchgate.net This phase was formed during the high-pressure crystallization of a sodium sulfate aqueous solution at 1.54 GPa. acs.orgcore.ac.uknih.govresearchgate.net In the crystal structure of the octahydrate, the sulfate ions are directly coordinated to the sodium ions. acs.orgcore.ac.uknih.govresearchgate.net This structural feature is similar to that of anhydrous thenardite but contrasts with the heptahydrate and decahydrate, where sodium ions are exclusively coordinated by water molecules. acs.orgcore.ac.uknih.govresearchgate.net The formation of the octahydrate under high pressure demonstrates how external conditions can significantly alter the bonding within the crystal structure. acs.orgcore.ac.uknih.govresearchgate.net

Research into the phase transitions of sodium sulfate has also considered the existence of other transient or disordered phases. ugr.es During the dehydration of mirabilite to thenardite, the presence of an amorphous, or non-crystalline, phase has been observed. ugr.es This suggests that the dehydration may occur through a process mediated by this amorphous phase. ugr.es

Furthermore, another metastable anhydrous phase, designated as phase III, can appear during the dehydration of mirabilite under certain conditions. tue.nl This phase is known to form during the drying of a sodium sulfate solution. tue.nl However, some studies monitoring the mirabilite to thenardite phase transition using techniques like X-ray diffraction and Raman spectroscopy did not observe the formation of these metastable phases, indicating a direct one-to-one conversion under their experimental conditions. tue.nl The crystallization of sodium sulfate is a complex process, and the formation of specific phases can be influenced by various factors, including the rate of evaporation and the presence of impurities. researchgate.netua.es

Phase Diagram Analysis of the Na₂SO₄-H₂O System

The sodium sulfate-water (Na₂SO₄-H₂O) system is a foundational example of a two-component system that exhibits complex phase behavior, including the formation of hydrates with incongruent melting points. dalalinstitute.com The phase diagram, which maps the stable phases as a function of temperature and composition, is crucial for applications ranging from industrial crystallization to materials science. The primary solid phases in this system under typical atmospheric pressure are ice, anhydrous sodium sulfate (thenardite), and two common hydrates: sodium sulfate decahydrate (mirabilite, Na₂SO₄·10H₂O) and a metastable sodium sulfate heptahydrate (Na₂SO₄·7H₂O). wrc.org.zaresearchgate.net

The phase diagram illustrates distinct regions of stability for these phases. cornell.edu At low temperatures and low salt concentrations, ice is the stable solid phase. As the concentration of sodium sulfate increases, the freezing point of the solution is depressed. dalalinstitute.com this compound, also known as Glauber's salt, is the stable hydrate in equilibrium with a saturated aqueous solution at temperatures below 32.4 °C. ucl.ac.uknih.govnist.gov Above this temperature, the stable solid phase is anhydrous sodium sulfate. uonbi.ac.ke The transition between the decahydrate and anhydrous forms is a key feature of the system's thermodynamics. nih.gov A metastable heptahydrate form can also crystallize from concentrated solutions, typically around 10 °C, and has its own set of metastable phase boundaries. ucl.ac.ukresearchgate.net

Eutectic and Peritectic Equilibria

The Na₂SO₄-H₂O phase diagram is characterized by critical invariant points where multiple phases coexist in equilibrium. These include a eutectic point and a peritectic point.

Eutectic Point: The eutectic point represents the lowest temperature at which a liquid phase can exist in the system. At this specific temperature and composition, the liquid solution is in equilibrium with two solid phases simultaneously. For the stable Na₂SO₄-H₂O system, the eutectic involves the co-crystallization of ice and this compound (Na₂SO₄·10H₂O). dalalinstitute.comphasediagram.dk Experimental data place this eutectic point at a temperature of approximately -1.2 °C to -1.3 °C and a sodium sulfate concentration of about 3.8 to 4.15 wt%. ucl.ac.ukuonbi.ac.kecoolseparations.nl At this cryohydratic point, three phases—ice, Na₂SO₄·10H₂O, and the saturated aqueous solution—coexist, rendering the system invariant under constant pressure according to the condensed phase rule. dalalinstitute.com

Peritectic Point: this compound exhibits incongruent melting, meaning it decomposes upon heating rather than melting into a liquid of the same composition. nih.gov This decomposition occurs at the peritectic point, where the solid decahydrate transforms into a different solid phase (anhydrous Na₂SO₄) and a saturated liquid solution. dalalinstitute.com This transition occurs at a constant temperature of 32.38 °C (often cited as approximately 32.4 °C). ucl.ac.uknih.gov At this point, solid Na₂SO₄·10H₂O is in equilibrium with solid anhydrous Na₂SO₄ and a saturated solution containing approximately 33.2 wt% Na₂SO₄. ucl.ac.ukuonbi.ac.ke If a system at the peritectic point is heated, the decahydrate will continue to decompose into the anhydrous salt and solution until the decahydrate phase is completely consumed. nist.gov

| Equilibrium Type | Phases in Equilibrium | Temperature (°C) | Na₂SO₄ Concentration (wt%) |

|---|---|---|---|

| Eutectic | Liquid + Ice + Na₂SO₄·10H₂O | ~ -1.24 | ~ 3.98 |

| Peritectic | Liquid + Na₂SO₄·10H₂O + Na₂SO₄ (anhydrous) | ~ 32.4 | ~ 33.2 |

Data compiled from various sources. ucl.ac.uknih.govuonbi.ac.kecoolseparations.nl

Influence of Impurities and Co-solutes on Phase Boundaries

The presence of impurities or additional solutes significantly alters the phase equilibria of the Na₂SO₄-H₂O system, primarily by depressing the freezing point and shifting the eutectic and peritectic points. coolseparations.nl This is a critical consideration in industrial applications and natural environments where pure systems are rare.

Common ions, such as those from sodium chloride (NaCl), have a pronounced effect. The addition of NaCl to the Na₂SO₄-H₂O system creates a ternary Na₂SO₄-NaCl-H₂O system with a much lower eutectic temperature. For instance, the eutectic point of a pure binary Na₂SO₄-H₂O system at -1.24 °C can be depressed to -21.29 °C in a ternary system containing NaCl. coolseparations.nl This depression is due to the common ion effect, which reduces the solubility of Na₂SO₄, and the general colligative property of freezing point depression. coolseparations.nl

A study on a brine containing various impurities (F⁻, Cl⁻, K⁺, Li⁺, Mg²⁺, Ca²⁺, NO₃⁻, and NH₄⁺) demonstrated that even low concentrations of these ions depress the eutectic point of Na₂SO₄·10H₂O crystallization from -1.24 °C to -2.22 °C. wrc.org.zacoolseparations.nlresearchgate.net Organic impurities can also influence phase behavior; for example, dimethoxymethane (B151124) has been shown to increase the solid-liquid interface energy and the critical crystal size during the nucleation of Na₂SO₄, making crystallization more difficult. mdpi.com

| System | Eutectic Temperature (°C) | Reference |

|---|---|---|

| Pure Binary (Na₂SO₄-H₂O) | -1.24 | coolseparations.nlcoolseparations.nl |

| Binary with Impurities (F⁻, Cl⁻, K⁺, etc.) | -2.22 | wrc.org.zacoolseparations.nl |

| Ternary (Na₂SO₄-NaCl-H₂O) | -21.29 | coolseparations.nl |

Theoretical and Computational Modeling of Phase Stability

Theoretical and computational models are indispensable tools for understanding and predicting the complex phase behavior and stability of this compound. These models complement experimental data by providing insights into the thermodynamic properties and molecular interactions that govern phase transitions.

Thermodynamic models like the extended UNIQUAC (Universal Quasi-Chemical) and software packages such as OLI Stream Analyzer are used to simulate phase diagrams and predict how phase behavior changes with temperature, pressure, and the addition of co-solutes. coolseparations.nl These models can calculate thermodynamic saturation points and predict the crystallization temperatures of different phases (ice, Na₂SO₄·10H₂O) in complex multi-component brines. coolseparations.nl For solutions with high ionic strengths, the Pitzer method for calculating activity coefficients provides a more accurate representation of phase equilibria. ornl.gov

At the atomic level, several computational methods are employed to investigate phase stability:

Density Functional Theory (DFT): A quantum mechanical method used to calculate the electronic structure and thermodynamic properties, such as enthalpy and entropy, of different solid phases. numberanalytics.com DFT calculations have been used to demonstrate that the stabilization of this compound in composites with polymers like sodium alginate arises from the interplay of ionic and hydrogen bond interactions. researchgate.netacs.org

Molecular Dynamics (MD): This simulation technique models the movement of atoms and molecules over time, allowing researchers to study the dynamics of phase transitions, nucleation, and crystal growth at a molecular level. numberanalytics.com

CALPHAD (CALculation of PHAse Diagrams): This method uses thermodynamic databases to calculate phase diagrams for multi-component systems based on the minimization of Gibbs free energy. numberanalytics.com It is widely used in materials science for designing new materials and predicting their phase stability under various conditions. numberanalytics.com

These computational approaches are crucial for optimizing processes like thermal energy storage, where the stability and phase change behavior of materials like this compound are paramount. researchgate.netacs.orgresearchgate.net

Crystallization Kinetics and Mechanisms

Nucleation Phenomena in Sodium Sulfate (B86663) Decahydrate (B1171855) Systems

Nucleation is the initial step in crystallization, where molecules in a solution begin to gather into clusters that, upon reaching a critical size, become stable and can grow into macroscopic crystals. For sodium sulfate decahydrate, this process is significantly affected by factors such as temperature, supersaturation, and the presence of impurities or seeding agents.

This compound is known for its tendency to exhibit significant supercooling, a phenomenon where the liquid phase is cooled below its freezing temperature without undergoing solidification researchgate.netaip.orgornl.gov. This delay in the liquid-to-solid phase transition is a major challenge in applications like thermal energy storage researchgate.netornl.govubc.ca. The molecular mechanism behind this supercooling is attributed to the long-range electrostatic forces between sodium and sulfate ion pairs and polar water molecules, which impede the organized aggregation of molecules required for nucleation researchgate.netaip.orgornl.gov. This lack of crystallization can lead to the formation of amorphous structures in the supercooled state researchgate.netaip.orgornl.gov.

Mitigation of supercooling is crucial for the practical application of this compound. One of the most effective strategies is the introduction of a nucleating agent, or nucleator researchgate.netaip.org. These agents reduce the energy barrier for nucleation, thereby decreasing the degree of supercooling required to initiate crystallization researchgate.net. The cooling rate also plays a role; studies have shown that temperature-oscillating cooling can suppress supercooling more effectively than constant-temperature cooling methods researchgate.net.

The tendency of a system to supercool is quantitatively characterized by its induction time and metastable zone width (MSZW) . The induction time is the period between the creation of a supersaturated state and the appearance of the first crystals researchgate.netresearchgate.net. The MSZW is the temperature or concentration range between the saturation curve and the point where spontaneous crystallization occurs under a specific cooling rate . A wider MSZW indicates a greater resistance to nucleation and a higher propensity for supercooling .

The MSZW is not an intrinsic thermodynamic property but is dependent on process parameters such as the cooling rate and agitation speed . Experimental determination shows that the MSZW of sodium sulfate solutions increases with a higher cooling rate and decreases with increased agitation . The induction time is inversely related to the supersaturation level; as supersaturation increases, the induction period shortens exponentially, indicating a rapid increase in the nucleation rate researchgate.netmdpi.com.

| Cooling Rate (K/hour) | Median Experimental MSZW (K) | Median Nucleation Time (s) | Driving Force at Nucleation (RTlnSmax) |

|---|---|---|---|

| 18.0 | 14.07 | 2814 | 1.02 |

| 9.0 | 14.88 | 5952 | 1.08 |

| 6.0 | 15.71 | 9426 | 1.12 |

| 3.0 | 17.11 | 20652 | 1.15 |

Nucleating agents accelerate nucleation kinetics by providing heterogeneous surfaces that lower the activation energy required for crystal formation researchgate.netaip.org. For this compound, sodium tetraborate (B1243019) decahydrate (borax) is a commonly used and effective nucleating agent researchgate.netaip.org. The efficacy of borax (B76245) is partly due to its close lattice match with this compound, which facilitates epitaxial growth aip.org. The addition of borax has been experimentally shown to significantly decrease the supercooling temperature before nucleation occurs researchgate.netaip.orgornl.gov. Increasing the weight percentage of borax generally increases the number of nucleation sites, raising the nucleation temperature and reducing the degree of supercooling aip.org.

| Borax Concentration (wt. %) | Effect on Supercooling | Observation |

|---|---|---|

| 3 | Significant Reduction | A notable decrease in the degree of supercooling is observed. |

| 6 | Further Reduction | The nucleation temperature increases, showing less supercooling. |

| 10 | Stabilized Effect | The nucleation temperature remains nearly constant, similar to the 6 wt. % sample. |

Crystal Growth Kinetics and Models

Following successful nucleation, stable nuclei grow into larger crystals. This growth process is driven by the supersaturation of the solution and is governed by the rate at which solute molecules are transported to and integrated into the crystal lattice.

Crystal growth can be controlled by two primary steps: the diffusion of solute molecules through the solution to the crystal surface and the integration of these molecules into the crystal lattice at the surface. When the diffusion of solute is significantly slower than the surface integration step, the growth is said to be diffusion-limited mdpi.comarxiv.org. In this scenario, the growth rate is primarily dependent on factors that affect mass transport in the solution, such as viscosity and agitation. Research on this compound has shown that its growth from a thin film of solution can be diffusion-limited mdpi.com.

Conversely, if surface integration is the rate-limiting step, the growth is considered to be in the kinetic regime arxiv.org. Models like the Burton, Cabrera, and Frank (BCF) theory describe spiral crystal growth, which is a surface-integration-controlled mechanism researchgate.net. Experimental evidence for this compound suggests that its growth behavior can align with the BCF model, particularly at lower supersaturations researchgate.net.

Supersaturation is the essential driving force for crystal growth mdpi.comdtu.dknih.gov. The rate of crystal growth for this compound is strongly dependent on the degree of supersaturation in the solution researchgate.netresearchgate.netresearchgate.net. Studies have demonstrated that as supersaturation increases, the crystal growth rate also increases researchgate.netnih.gov.

The relationship between growth rate and supersaturation is not always linear. For this compound, the crystal growth rate has shown a parabolic dependence on supersaturation at low levels, which transitions to a linear dependence at higher supersaturation values researchgate.netresearchgate.net. This complex relationship suggests that different growth mechanisms may dominate at different levels of supersaturation researchgate.netresearchgate.net. High levels of supersaturation can also favor rapid nucleation over growth, leading to the formation of a large number of smaller crystals mdpi.comdtu.dk. The pathway to achieving supersaturation, whether by cooling a solution or mixing reactants, can also influence the resulting crystal morphology and growth kinetics researchgate.netresearchgate.net.

Mechanisms of Crystallization in Multi-component Solutions

The presence of other ions or potential hydrate-forming species in a solution complicates the crystallization process of this compound.

Sodium sulfate is known to form several hydrate (B1144303) phases, including the stable decahydrate (mirabilite), the anhydrous form (thenardite), and a highly metastable heptahydrate (Na₂SO₄·7H₂O). tue.nlcore.ac.uk The crystallization pathway often follows Ostwald's rule of stages, where a metastable form crystallizes before the stable phase. tue.nl

During the cooling of a sodium sulfate solution, the metastable heptahydrate frequently nucleates and crystallizes first. tue.nlresearchgate.net This phase can persist indefinitely until conditions, such as further cooling below 0 °C, trigger a rapid and strongly exothermic transformation to the stable decahydrate. tue.nlresearchgate.net The structural difference between the heptahydrate and decahydrate is significant; the former features a three-dimensional hydrogen-bonded network of hydrated sodium cations, while the latter consists of one-dimensional bonded chains. core.ac.uk This major structural variance necessitates a reconstructive transformation between the two phases. core.ac.uk

The table below outlines the different hydrate phases of sodium sulfate and their typical crystallization behavior.

| Hydrate Form | Formula | Stability | Crystallization Behavior | Reference |

|---|---|---|---|---|

| Decahydrate (Mirabilite) | Na₂SO₄·10H₂O | Stable | Forms directly or via transformation from heptahydrate at low temperatures. | tue.nl |

| Heptahydrate | Na₂SO₄·7H₂O | Metastable | Often forms preferentially during cooling of solutions; persists until a rapid transformation to decahydrate is triggered. | tue.nlresearchgate.net |

| Anhydrous (Thenardite) | Na₂SO₄ | Stable | Crystallizes at temperatures above 32.4°C or concurrently with mirabilite under specific conditions. | ebner-co.de |

Impurities in a crystallizing solution can significantly affect the nucleation and growth of this compound and may become incorporated into the final crystal. The presence of organic impurities, such as phenol or dimethoxymethane (B151124), has been shown to inhibit nucleation. researchgate.netmdpi.com This is achieved by increasing the solid-liquid interfacial energy, which raises the energy barrier for nucleus formation. researchgate.netmdpi.com Consequently, both the critical nucleus size and the induction time for crystallization increase, making it more difficult for crystals to form. researchgate.netmdpi.com

The mechanism of impurity inclusion can vary. One common pathway is the entrapment of "mother liquor" (the solution from which the crystals are growing) within the crystal structure, especially during rapid crystallization processes. utep.edu For example, crystals of this compound grown quickly under vacuum from a solution containing arsenate were found to have arsenic levels comparable to the feed solution due to this entrapment. utep.edu In contrast, slow cooling crystallization allows for the growth of purer crystals, as impurities have time to diffuse away from the growing crystal face. utep.edu This method has been successfully used to produce this compound crystals with arsenic levels below detection limits. utep.edu

Experimental Methodologies for Kinetic Studies

A variety of experimental techniques are employed to investigate the complex kinetics of this compound crystallization.

Turbidity titration is a valuable method for determining key nucleation parameters. researchgate.net This technique involves carefully adding a titrant to induce supersaturation at a constant temperature and monitoring the solution's turbidity. The point at which a rapid increase in turbidity occurs signifies the onset of nucleation. This allows for the experimental determination of the metastable zone width (MSZW) and the induction time at various temperatures and supersaturation ratios. researchgate.net These parameters are crucial for understanding the nucleation mechanism and can be analyzed using models like classical nucleation theory. researchgate.net

Desupersaturation measurements track the decrease in solute concentration over time as crystals grow. This data provides direct insight into the crystal growth rate. researchgate.net The rate of concentration drop, often monitored via conductivity or temperature rise (due to the exothermic nature of crystallization), can be correlated with the level of supersaturation to establish kinetic models of crystal growth. researchgate.netresearchgate.net

Optical Microscopy: Direct visualization of the crystallization process is a powerful tool. Optical microscopy, often combined with other techniques like Raman spectroscopy, allows for the real-time observation of crystal formation, growth, and morphological changes. nih.gov This provides qualitative and quantitative data on crystal habits and the dynamics of phase transitions.

Environmental Scanning Electron Microscopy (ESEM): ESEM is particularly useful for studying hydration and dehydration processes under controlled temperature and humidity conditions. This technique has been used to directly observe the transformation of anhydrous sodium sulfate (thenardite) into this compound, revealing the dynamic nature of these phase changes at the micro-scale.

Infrared Thermography (IRT): IRT is a non-invasive technique that maps the surface temperature of a system. During the crystallization of sodium sulfate, which is an exothermic process, IRT can be used to observe in-vivo the heat released. cranfield.ac.uk This thermal signature provides information on the location and intensity of crystal growth. cranfield.ac.uk The magnitude of the temperature increase observed is directly related to the supersaturation of the solution, allowing IRT to be used as a tool for monitoring the crystallization process. researchgate.netcranfield.ac.uk

Role in Environmental and Geo Chemical Processes

Salt Weathering Phenomena and Mechanisms

Salt weathering by sodium sulfate (B86663) is a major cause of deterioration in porous building materials like stone, concrete, and loess. researchgate.netpublicationslist.org The damage is primarily driven by the crystallization and hydration of sodium sulfate salts within the pores of these materials. publicationslist.org

Crystallization Pressure Generation in Porous Materials (Stone, Concrete, Loess)

The fundamental mechanism of damage is the generation of crystallization pressure. When a saline solution within the pores of a material becomes supersaturated, crystals begin to form. If these crystals are confined within the small pore spaces, their growth exerts significant pressure on the pore walls. nih.gov Sodium sulfate is particularly destructive due to its ability to form various hydrated phases, most notably the transition between the anhydrous form, thenardite (Na₂SO₄), and the decahydrate (B1171855) form, mirabilite (Na₂SO₄·10H₂O). publicationslist.org

Studies have shown that sodium sulfate decahydrate tends to crystallize in larger pores as well-formed, micron-sized crystals at low levels of supersaturation, often near the surface of the material. ugent.beugr.es In contrast, other salts like magnesium sulfate may precipitate as wax-like aggregates distributed more homogeneously throughout the pore system. ugent.beugr.es The crystallization of sodium sulfate can lead to the formation of a salt crust and subsequent scaling. ugr.es In materials like loess, a higher salt content leads to greater structural damage and a decrease in strength. researchgate.net For concrete, the crystallization pressure from sodium sulfate is a primary cause of cracking and performance deterioration. mdpi.com The pressure generated by mirabilite crystal growth can fluctuate significantly, with calculated values reaching up to 12.57 MPa. nih.gov

| Material | Effect of Sodium Sulfate Crystallization | Reference |

| Porous Limestone | Tends to crystallize in large pores near the surface, leading to scale formation. | ugent.beugr.es |

| Loess | Higher salt content causes greater structural damage and reduced strength. | researchgate.net |

| Concrete | Crystallization pressure leads to cracking and deterioration of performance. | mdpi.com |

| Porous Glass | Formation of metastable heptahydrate followed by transition to mirabilite generates high crystallization pressure, causing damage. | aps.orgugr.es |

Hydration Pressure and Dissolution-Reprecipitation Cycles in Damage Propagation

A key factor in the destructive power of sodium sulfate is the process of hydration. The transition from the anhydrous thenardite to the hydrated mirabilite involves a significant increase in molar volume, reportedly as much as 4.15 times. publicationslist.org This volume expansion upon hydration within confined pores generates immense pressure, known as hydration pressure, which can exceed the tensile strength of many building materials, leading to cracking and disintegration. scielo.org

Damage is often not the result of a single crystallization event but rather repeated dissolution and reprecipitation cycles. uu.nl The hydration of thenardite to mirabilite often occurs through the dissolution of thenardite, which can create a solution that is highly supersaturated with respect to mirabilite. researchgate.net The subsequent rapid precipitation of mirabilite from this supersaturated solution is a major damage mechanism. publicationslist.orgresearchgate.net Research has also identified the role of a metastable heptahydrate phase (Na₂SO₄·7H₂O). The transition from this metastable phase to the more stable mirabilite is a significant contributor to the buildup of high supersaturation and crystallization pressure. aps.orgugr.es This dissolution-reprecipitation process explains why salt systems with multiple phases, like sodium sulfate, are particularly damaging. aps.orgugr.es

Influence of Environmental Factors (Drying Rate, Temperature Cycling) on Weathering Severity

Environmental conditions play a crucial role in the severity of sodium sulfate weathering. Factors such as drying rate and temperature cycling directly influence the crystallization and hydration processes.

Drying Rate: The rate of evaporation affects where salt crystallization occurs. Slow evaporation allows the salt solution to reach the surface before crystallizing, resulting in efflorescence (surface crusts). researchgate.net Conversely, rapid drying can cause the solution to evaporate within the pores, leading to subflorescence (internal crystallization), which is generally more damaging. researchgate.net The rate of drying is influenced by air temperature, relative humidity, and airflow. uu.nlresearchgate.net Repeated wetting and drying cycles promote the migration of salts towards the evaporation surface. uu.nl

Temperature Cycling: Temperature is a critical parameter controlling the extent of damage. researchgate.net The solubility of sodium sulfate is highly dependent on temperature. nih.gov Lower temperatures decrease the solubility of sodium sulfate, which can lead to faster supersaturation and more rapid decay. uu.nlresearchgate.net Experiments have shown that damage is significantly more pronounced at lower temperatures (e.g., 5°C) compared to room temperature or higher temperatures. researchgate.netpsu.edu At temperatures above 32.4°C, mirabilite is not stable, and the repeated dissolution and recrystallization of thenardite is considered less harmful. researchgate.netuwo.ca Rapid cooling is also an effective way to achieve high supersaturation ratios, leading to potential damage. publicationslist.org Cycles of wetting and drying, combined with temperature fluctuations, are particularly destructive. mdpi.comscielo.org

| Environmental Factor | Impact on Sodium Sulfate Weathering | Research Findings |

| Drying Rate | Influences location of crystallization (efflorescence vs. subflorescence). | Slow drying leads to surface crystallization; rapid drying leads to more damaging internal crystallization. researchgate.net |

| Temperature | Controls solubility, supersaturation rates, and stable phase. | Lower temperatures (e.g., 5°C) cause more severe damage than higher temperatures. researchgate.netpsu.edu Above 32.4°C, only thenardite forms, which is less damaging. researchgate.net |

| Wetting-Drying Cycles | Promotes salt migration and repeated crystallization/dissolution. | Repeated cycles are more damaging than the total amount of salt present. uu.nl Damage increases substantially after a certain number of cycles. mdpi.com |

| Temperature Cycling | Induces phase transitions and changes in solubility. | Rapid cooling can create high supersaturation. publicationslist.org Cycling between temperatures above and below the thenardite-mirabilite transition point is highly destructive. |

Geochemistry of Mirabilite in Natural Environments

Beyond its role in weathering, this compound, as the mineral mirabilite, is an important component in specific cold-region geochemical systems.

Occurrence and Behavior in Sea Ice Brines

When seawater freezes, pure ice crystals form, leaving behind a concentrated liquid known as brine in channels and pockets within the ice matrix. core.ac.uk As the temperature drops further, this brine becomes increasingly saline, eventually becoming supersaturated with respect to certain minerals, leading to their precipitation. core.ac.uk

Mirabilite (Na₂SO₄·10H₂O) is one of the first salts to precipitate from freezing seawater, typically forming at temperatures around -8.2°C. au.dk Its precipitation significantly alters the chemical composition of the residual brine. core.ac.uk Synchrotron X-ray powder diffraction has been used to directly observe the dynamics of mirabilite formation and dissolution in response to temperature changes in frozen seawater brines. core.ac.uk These studies show a highly dynamic environment where ice, brine, and mineral phases interact, tending toward an equilibrium crystallization process. core.ac.uk For example, when the temperature of a brine was increased from -40°C to -20°C, mirabilite mass increased rapidly as hydrohalite (NaCl·2H₂O) dissolved. core.ac.uk The presence of these microscopic mirabilite crystals, estimated to be 1 to 140 µm in diameter, can affect the physical properties of the sea ice, such as its tensile strength and reflectivity. core.ac.uk

| Temperature | Event in Sea Ice Brine | Reference |

| -8.2°C | Precipitation of mirabilite (Na₂SO₄·10H₂O) begins. | au.dk |

| -22.9°C | Precipitation of hydrohalite (NaCl·2H₂O) begins. | au.dk |

| -20°C (warming from -40°C) | Hydrohalite dissolves completely, while mirabilite mass increases rapidly. | core.ac.uk |

Presence and Phase Transitions in Polar Ice Sheets

Mirabilite deposits are found in polar regions, such as Antarctica, often in stagnant glacial ice and ice-cored moraines. msaweb.org These deposits can form extensive tabular bodies. msaweb.org Geochemical analysis, including isotopic data of the water of crystallization, suggests that these deposits form through the freeze-concentration and evaporation of water in ponds fed largely by glacial meltwater, with a seawater source for the sulfate. msaweb.org

Within polar ice sheets themselves, impurities exist as micro-inclusions. Studies on ice cores have identified sodium sulfate as a major component of these inclusions. frontiersin.org While some studies have reported mirabilite, others have identified the anhydrous phase, thenardite, based on Raman spectroscopy, though distinguishing between the two can be challenging within the ice matrix. frontiersin.org The presence and phase of these sulfate minerals are important as they influence the physical properties of the ice, including its deformation and flow. frontiersin.org The transformation of mirabilite to thenardite is dependent on temperature and humidity, and the presence of thenardite derived from mirabilite in geological records can be used as an indicator of past cool climates. copernicus.orgresearchgate.net

Advanced Research on Sodium Sulfate Decahydrate As a Material Science Component

Investigations for Thermal Energy Storage Applications (Phase Change Materials - PCMs)

Sodium sulfate (B86663) decahydrate (B1171855) is a leading candidate for thermal energy storage (TES) due to its impressive heat storage capacity and appropriate melting point for applications like space heating. google.comornl.gov The core of its function as a PCM lies in its ability to absorb and release large amounts of latent heat during its solid-liquid phase transition. researchgate.net However, the widespread implementation of sodium sulfate decahydrate in TES systems is contingent on resolving its primary drawbacks: incongruent melting and supercooling. ornl.govosti.gov Incongruent melting leads to the formation of anhydrous sodium sulfate, which, due to density differences, settles and causes phase separation, diminishing the material's ability to rehydrate and release its stored heat effectively over repeated cycles. osti.govnih.gov Supercooling, the phenomenon where the material cools below its freezing point without solidifying, delays the release of stored latent heat, impacting the reliability of the TES system. nih.govaip.org

Strategies for Suppressing Supercooling

A significant hurdle in the application of this compound as a PCM is its tendency to supercool, delaying the release of stored latent heat. nih.govnih.gov To counteract this, various nucleating agents have been investigated to trigger timely and consistent crystallization.

One of the most effective and commonly used nucleating agents is sodium tetraborate (B1243019) decahydrate (borax) . nih.govaip.org The addition of borax (B76245) in varying concentrations has been shown to significantly reduce the degree of supercooling. nih.govnih.gov For instance, research has demonstrated that borax can lower the supercooling of this compound from about 15°C to a much more manageable 1 to 2°C. rgipt.ac.in The effectiveness of borax is attributed to its similar crystal structure to this compound, with a lattice mismatch of only 5%, making it an ideal candidate to promote nucleation. aip.org

Other strategies to mitigate supercooling include:

Creating eutectic mixtures: Combining this compound with other hydrated salts can alter the freezing characteristics and reduce supercooling. For example, a binary eutectic hydrated salt of this compound and sodium acetate (B1210297) trihydrate, when combined with 1.5 wt% borax, saw its supercooling degree plummet from 10.8°C to just 0.7°C. acs.org

Addition of specific nanoparticles: The introduction of nano-sized particles can provide nucleation sites. Fumed SiO₂ has been explored as a nucleating agent, and its high dispersibility is beneficial in reducing the supercooling of Na₂SO₄·10H₂O composites. nih.gov

External field perturbation: The application of external fields is another proposed method to improve supercooling behavior. cip.com.cn

The choice and concentration of the nucleating agent, as well as factors like the cooling rate, play a crucial role in the successful suppression of supercooling. aip.org

Methods for Mitigating Phase Separation and Ensuring Rehydration Stability

Phase separation, resulting from the incongruent melting of this compound, is a critical issue that leads to a decline in thermal energy storage capacity over repeated cycles. google.comresearchgate.netlabpartnering.org During melting, anhydrous sodium sulfate forms and, being denser, settles at the bottom, preventing complete rehydration upon cooling. osti.govnih.gov Several methods have been developed to address this challenge.

One primary strategy is the use of thickening agents or gellants . These additives increase the viscosity of the molten salt, suspending the anhydrous particles and preventing their sedimentation. osti.govnih.gov This ensures a homogeneous mixture, facilitating rehydration during the freezing cycle. researchgate.netosti.gov Examples of thickening agents include carboxymethyl cellulose (B213188) (CMC) and super absorbent polymers. rgipt.ac.inkrackeler.comscispace.com

Another effective approach is encapsulation . This involves containing the PCM within micro- or macro-sized shells. researchgate.net Microencapsulation, for instance, can increase the heat transfer area and prevent the leakage of the molten material, while the confining effect of the shell can inhibit phase segregation. researchgate.netresearchgate.net

The creation of eutectic mixtures with other salts is also a viable method. By forming a eutectic composition, the melting behavior can be altered to be more congruent, thereby reducing phase separation. A study involving a eutectic mixture of this compound and sodium phosphate (B84403) dibasic dodecahydrate showed no loss in energy storage performance after 150 cycles. ornl.gov

Furthermore, the addition of excess water to the composition, creating a water-rich mixture, can help to avoid the formation of the anhydrous salt and thus prevent phase separation. osti.gov

Use of Polymeric Additives and Stabilizers

Polymeric additives play a crucial role in enhancing the long-term stability and performance of this compound as a PCM. These additives primarily function by mitigating phase separation and, in some cases, influencing nucleation. nih.govresearchgate.net

A study investigated eight different polymer additives: sodium polyacrylate (SPA), carboxymethyl cellulose (CMC), fumed silica (B1680970) (SiO₂), potassium polyacrylate (PPA), cellulose nanofiber (CNF), hydroxyethyl (B10761427) cellulose (HEC), dextran (B179266) sulfate sodium (DSS), and poly(sodium 4-styrenesulfonate) (PSS). osti.govornl.gov It was found that while traditional thickeners like SPA, PPA, and CNF led to a deterioration in the energy storage capacity, certain polyelectrolytes showed significant promise. researchgate.netornl.gov

Polyelectrolytes have emerged as highly effective stabilizers for this compound PCMs. nih.govresearchgate.net Unlike traditional thickeners that primarily increase viscosity, polyelectrolytes offer a more sophisticated stabilization mechanism.

Dextran Sulfate Sodium (DSS) , a sulfonated polyelectrolyte, has demonstrated remarkable success in improving the thermal storage capacity of this compound over numerous cycles. nih.govresearchgate.net Research indicates that DSS-modified PCMs exhibit greater stability for up to 150 cycles. osti.govornl.gov The stabilization mechanism involves an electrostatic interaction between the polyelectrolyte and the salt hydrate (B1144303). tennessee.edu DSS reduces the particle size of the anhydrous sodium sulfate and electrostatically suspends these particles, preventing them from aggregating and settling, thus avoiding phase separation. researchgate.netosti.govornl.gov Molecular dynamics simulations have revealed that DSS polyanions act as a barrier, preventing the aggregation of undissolved anhydrous particles. researchgate.net

Sodium Alginate , another polyelectrolyte, has also been shown to effectively stabilize this compound. osti.govacs.orgornl.gov Composites made by blending this compound with sodium alginate have demonstrated high phase change enthalpies (around 160 J/g) and extended cycling stability. researchgate.netosti.govacs.orgornl.gov The stabilization is attributed to the interplay of ionic and hydrogen bond interactions between the alginate and the this compound. osti.govacs.orgornl.gov

The effectiveness of polyelectrolyte stabilizers is intrinsically linked to the presence of hydrophilic groups and their interactions at the interface with this compound.

In the case of Dextran Sulfate Sodium (DSS), the hydrophilic sulfonic acid groups attached to the polyelectrolyte's backbone are key. nih.govacs.org During the melting of this compound, water from the hydrate structure migrates to the interface between the salt and the DSS. acs.orgresearchgate.net This water is then stabilized by aggregating around the sulfonic acid groups. nih.govacs.org This process effectively retains water near the dehydrated sodium sulfate, which is crucial for preventing phase separation and ensuring stable rehydration upon cooling. nih.govacs.org

Similarly, for sodium alginate, the stabilization effect is driven by the ionic and hydrogen bond interactions between the polymer and the this compound. osti.govornl.gov These interactions at the molecular level prevent the irreversible separation of the anhydrous salt and water.

The presence of abundant hydrophilic groups on the surface of additives can also improve compatibility and further prevent the leakage of the melted hydrated salt. sci-hub.se This understanding of interfacial interactions provides atomistic insight that is vital for designing stable and high-performance PCMs. nih.gov

Integration into Porous Support Materials (Shape-Stabilized PCMs)

A highly effective method to overcome the inherent problems of leakage and phase separation in this compound is to incorporate it into porous support materials, creating what is known as a shape-stabilized phase change material (SS-PCM). acs.orgsci-hub.se In this approach, the molten salt is absorbed into the pores of a supporting matrix through capillary action and surface tension, preventing it from flowing out even when in the liquid state. sci-hub.se

Various porous materials have been investigated as support matrices, including:

Attapulgite (B1143926) and Expanded Perlite (B1173460): These materials have been used to prepare SS-PCMs by impregnating a eutectic mixture of this compound and sodium acetate trihydrate via a vacuum impregnation method. acs.org Scanning electron microscopy has shown that the eutectic is well-adsorbed within the porous structure of these materials. acs.org

Fumed Silica: With its porous structure and a large number of mesopores, fumed silica can effectively adsorb PCMs. nih.gov

Expanded Graphite (B72142) (EG): EG not only acts as a support matrix but can also serve as a thickener, inhibiting phase separation and improving nucleation. sci-hub.se Its carbonaceous skeleton can dramatically enhance the thermal conductivity of the composite PCM. sci-hub.se

Fly Ash: The integration of this compound into fly ash has been shown to enhance the thermal inertia of PCM mortar for building applications. acs.org

The preparation of SS-PCMs typically involves methods like vacuum impregnation to ensure the porous material effectively adsorbs the PCM. cip.com.cnacs.org X-ray diffraction and Fourier transform infrared spectroscopy analyses often confirm that the interaction between the porous support and the PCM is physical, with no chemical reactions occurring. acs.org

Adsorption and Impregnation within Expanded Graphite, Attapulgite, Expanded Perlite, and Silica Shells

To counteract issues like liquid leakage and phase separation during phase transitions, researchers have developed form-stable composite PCMs by incorporating this compound into various porous support materials. This is typically achieved through adsorption and vacuum impregnation methods, which confine the molten salt within the pores of the host material through capillary action and surface tension.

Expanded Graphite (EG): EG is a highly porous carbonaceous material known for its excellent thermal conductivity. When used as a matrix for SSD, it not only prevents leakage but also significantly enhances the composite's heat transfer rate. middlebury.eduresearchgate.net A composite prepared by vacuum adsorption of SSD into EG, with the addition of 2% borax as a nucleating agent, demonstrated ideal properties, including the elimination of phase separation. middlebury.edu The high thermal conductivity of the EG skeleton is crucial for reducing the time required for heat storage and release. middlebury.eduresearchgate.net

Attapulgite (ATG): Attapulgite is a naturally occurring porous clay mineral that can serve as a carrier for PCMs. acs.orggoogle.com Studies have shown that eutectic mixtures involving SSD can be effectively impregnated into the porous structure of attapulgite to create shape-stabilized PCMs. acs.org Scanning electron microscopy confirms that the molten salt eutectic is well-adsorbed within the porous network of the attapulgite, preventing leakage. acs.org The process involves mixing the salt hydrate with attapulgite clay, which acts as a homogenizing and thixotropic agent to maintain the suspension through repeated thermal cycles. google.com

Expanded Perlite (EP): Expanded perlite is a lightweight, highly porous volcanic glass with excellent adsorption capabilities, making it a common support material for hydrated salt PCMs. ascelibrary.orguts.edu.au SSD and its eutectic mixtures have been successfully incorporated into EP to fabricate inorganic shape-stabilized PCM composites. acs.orgascelibrary.org The high and open porosity of EP allows it to absorb a significant amount of the molten salt, effectively preventing leakage. uts.edu.au These composites are particularly promising for integration into building materials for passive solar energy utilization and temperature regulation. sci-hub.secip.com.cn

Silica (SiO₂) Shells: Microencapsulation is another effective technique for containing SSD, where a shell material, such as silica, encloses the PCM core. This method creates micro-sized capsules of the PCM, preventing leakage and inhibiting phase segregation due to the confining effect of the silica mesopores. repec.orgresearchgate.net this compound has been successfully microencapsulated within a silica shell using methods like reverse micellization and emulsion polymerization. repec.orgresearchgate.net This approach not only ensures form stability but also improves the heat storage properties of the hydrated salt. repec.org Furthermore, the addition of SiO₂ nanoparticles can act as a nucleating agent, helping to reduce the supercooling of SSD. nih.gov

Characterization of Composite PCM Performance

The performance of these composite PCMs is evaluated based on their thermophysical properties, thermal reliability, and heat transfer characteristics.

The primary goal of creating composite PCMs is to maintain a high latent heat of fusion while ensuring structural stability. For instance, a composite of SSD with 7 wt% expanded graphite (EG) exhibited a melting latent heat of 114.0 J/g. researchgate.net An SSD/EG composite with 2% borax achieved a latent heat of 225.77 kJ·kg⁻¹. middlebury.edu When microencapsulated in a silica shell, SSD showed a melting latent heat of 125.6 kJ/kg. repec.orgresearchgate.net Eutectic mixtures of SSD impregnated into expanded perlite have demonstrated latent heats up to 156.7 J/g. cip.com.cn

A significant challenge with SSD is its tendency to supercool. The incorporation of support materials and nucleating agents drastically mitigates this issue. In an SSD/EG composite containing borax, the supercooling degree was reduced from 13.6°C to below 0.6°C. middlebury.edu For silica-encapsulated SSD, the supercooling was reduced by approximately 15°C compared to the pure salt. sci-hub.se

Thermal cycling is used to test the long-term stability and reliability of the composites. An SSD/EG composite showed no performance degradation even after 500 rapid heating and cooling cycles. middlebury.edu A eutectic/attapulgite composite encapsulated by polyurethane experienced only a 10.4% decrease in its enthalpy value after 200 thermal cycles, indicating significantly improved thermal stability. acs.org

The thermal conductivity of the composite material is a key performance indicator. The addition of EG is particularly effective in this regard. The thermal conductivity of an SSD-CBO/EG7 composite reached 1.96 W m⁻¹ K⁻¹, which is 3.6 times higher than that of the SSD mixture without EG. researchgate.net This enhancement shortens the heat storage and release times by 52.6% and 55.1%, respectively, compared to SSD with only a nucleating agent. middlebury.edu

| Composite Material | Support Material | Melting Temperature (°C) | Latent Heat (J/g) | Key Findings | Reference |

|---|---|---|---|---|---|

| SSD/EG | Expanded Graphite | - | 225.77 | Supercooling reduced to <0.6°C; stable after 500 cycles. | middlebury.edu |

| SSD-CBO/EG7 | Expanded Graphite | - | 114.0 | Thermal conductivity increased to 1.96 W m⁻¹ K⁻¹. | researchgate.net |

| EHS/Attapulgite | Attapulgite | - | 92.1 | Enthalpy decreased by 10.4% after 200 cycles (with PU encapsulation). | acs.org |

| SSD@Silica | Silica Shell | 33.6 | 125.6 | Phase segregation inhibited by confining effect. | repec.orgresearchgate.net |

| Eutectic/EP | Expanded Perlite | - | 156.7 | Excellent compatibility between EP and eutectic salt. | cip.com.cn |

Eutectic Systems Involving this compound

To further optimize the phase change temperature for specific applications and address the issue of incongruent melting in SSD, eutectic systems are prepared. A eutectic is a mixture of substances that melts and freezes at a single, constant temperature that is lower than the melting points of the individual components.

Preparation and Characterization of Binary Eutectic Hydrated Salts

Binary eutectic hydrated salts involving this compound are typically prepared by a simple melt blending method. acs.org This involves mixing SSD with another hydrated salt in a specific molar or weight ratio and heating the mixture until a homogenous liquid is formed, which is then cooled to form the eutectic PCM.

Commonly researched binary eutectic systems with SSD include:

This compound – Sodium Acetate Trihydrate (SSD-SAT): A eutectic mixture prepared with a molar ratio of SSD/SAT of 0.71:0.29 has a phase transition temperature of 28.5°C and a latent heat of 128.1 J/g. acs.org

This compound – Sodium Carbonate Decahydrate: A eutectic with a 1:1 mass ratio exhibits a phase change temperature of 25.04°C and a high melting enthalpy of 198.6 J/g. sci-hub.se

This compound – Disodium (B8443419) Hydrogen Phosphate Dodecahydrate: A molten salt mixture of 80% Na₂HPO₄·12H₂O and 20% Na₂SO₄·10H₂O was found to have a phase change enthalpy of 229.1 J/g. cip.com.cn

Characterization using techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) typically shows that the components in the eutectic system undergo a physical combination without any chemical reactions. acs.org

| Eutectic System | Composition (Ratio) | Phase Change Temperature (°C) | Latent Heat (J/g) | Reference |

|---|---|---|---|---|

| SSD - Sodium Acetate Trihydrate | 0.71:0.29 (molar) | 28.5 | 128.1 | acs.org |

| SSD - Sodium Carbonate Decahydrate | 1:1 (mass) | 25.04 | 198.6 | sci-hub.se |

| SSD - Disodium Hydrogen Phosphate Dodecahydrate | 20%:80% (mass) | - | 229.1 | cip.com.cn |

| SSD - Sodium Carbonate Decahydrate | Eutectic Concentration | 23.98 | 110.3 | acs.org |

Performance Enhancement in Eutectic Phase Change Materials

The performance of these eutectic PCMs can be further enhanced to improve their practicality for thermal energy storage.

A key enhancement is the reduction of supercooling. For the SSD-SAT eutectic, which has an inherent subcooling of 10.8°C, the addition of 1.5 wt% borax as a nucleating agent can effectively reduce this to just 0.7°C. acs.org

The most significant performance enhancement involves creating form-stable composites by impregnating the eutectic mixture into porous carriers, as discussed in section 6.1.4.1. This addresses the leakage problem and improves handling. For example, a eutectic of SSD and sodium carbonate decahydrate was impregnated into expanded vermiculite (B1170534) to create a shape-stabilized PCM with a phase change temperature of 23.98 °C and a latent heat of 110.3 J/g. acs.org When incorporated into wallboards, this composite was effective in regulating indoor temperatures. acs.org Similarly, impregnating the SSD-SAT eutectic into attapulgite results in a shape-stabilized PCM that prevents the molten salt from leaking. acs.org Such composites demonstrate remarkable temperature regulation capabilities, for instance, by replacing a sharp temperature peak during cement hydration with a stable plateau. ascelibrary.orguts.edu.au These enhancements make eutectic SSD systems highly effective and reliable for various thermal energy storage applications.

Future Research Directions and Methodological Advances

Refined Computational Modeling for Complex Interactions

The advancement of computational chemistry and materials science offers powerful tools to investigate the molecular-level intricacies of sodium sulfate (B86663) decahydrate (B1171855). Future research is increasingly focused on developing more realistic and predictive models to understand its behavior.

Molecular dynamics (MD) simulations are at the forefront of this effort, providing atomistic insights into phase transitions and stabilization mechanisms. osti.govacs.org For instance, simulations have been employed to unravel how polyelectrolyte additives, such as dextran (B179266) sulfate sodium (DSS), stabilize the hydrated salt. acs.org These models show that upon melting, water from the hydrate (B1144303) structure migrates to the interface between the sodium sulfate and the additive. osti.govacs.org The water is then stabilized at this interface by hydrophilic groups on the polymer, which prevents the phase separation of anhydrous salt and facilitates rehydration during cooling. osti.govacs.org

A significant challenge in modeling these systems is the accurate representation of intermolecular forces. Studies have shown that non-polarizable force fields can lead to unrealistic predictions, such as the excessive clustering of ions and the formation of precipitates in simulations of aqueous solutions well below the experimental saturation limit. cas.czresearchgate.net In contrast, models that incorporate polarizability perform better, yielding a degree of ion association that is more consistent with experimental data. cas.czresearchgate.net This improvement is largely attributed to the polarization of water molecules, which enhances the solvation of the sulfate anion. cas.cz Future work will likely focus on refining these polarizable force fields and expanding simulations to larger systems and longer timescales to more accurately capture nucleation and growth phenomena.

Table 1: Computational Models for Sodium Sulfate Decahydrate

| Modeling Technique | Focus of Study | Key Findings | References |

|---|---|---|---|

| Molecular Dynamics (MD) with Dreiding & GROMOS Potentials | Nanoscale stabilization mechanism by dextran sulfate sodium (DSS). | Water from the hydrate migrates to the DSS interface upon melting, where it is stabilized, preventing phase separation. | osti.gov, acs.org |